molecular formula C17H14Cl2O6 B12552722 Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- CAS No. 191273-39-9

Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-

Cat. No.: B12552722
CAS No.: 191273-39-9
M. Wt: 385.2 g/mol
InChI Key: SJTYWYNVLFFTSD-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of acetic acid groups linked through a methylene bridge to two 4-chloro-2,1-phenyleneoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- typically involves the reaction of 4-chloro-2,1-phenyleneoxy compounds with formaldehyde under acidic conditions to form the methylene bridge

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyleneoxy compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]bis-
  • Acetic acid, 2,2’-[methylenebis[(4-methyl-2,1-phenylene)oxy]]bis-

Uniqueness

Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

191273-39-9

Molecular Formula

C17H14Cl2O6

Molecular Weight

385.2 g/mol

IUPAC Name

2-[2-[[2-(carboxymethoxy)-5-chlorophenyl]methyl]-4-chlorophenoxy]acetic acid

InChI

InChI=1S/C17H14Cl2O6/c18-12-1-3-14(24-8-16(20)21)10(6-12)5-11-7-13(19)2-4-15(11)25-9-17(22)23/h1-4,6-7H,5,8-9H2,(H,20,21)(H,22,23)

InChI Key

SJTYWYNVLFFTSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)OCC(=O)O)OCC(=O)O

Origin of Product

United States

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